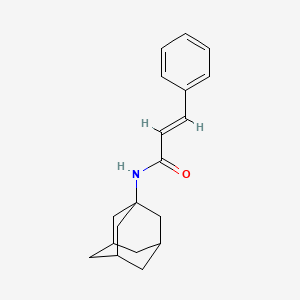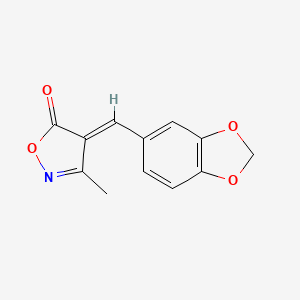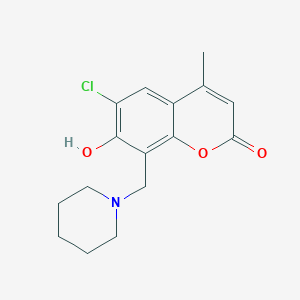
4-ethyl-5-hydroxy-7-methyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethyl-5-hydroxy-7-methyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one, commonly known as Hesperetin, is a flavonoid found in citrus fruits such as oranges, grapefruits, and lemons. It has been found to possess several pharmacological properties that make it a potential candidate for various scientific research applications.
Aplicaciones Científicas De Investigación
Hesperetin has been found to possess several pharmacological properties that make it a potential candidate for various scientific research applications. It has been shown to possess antioxidant, anti-inflammatory, antiviral, and anticancer properties. Hesperetin has also been found to possess neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
Hesperetin exerts its pharmacological effects through several mechanisms of action. It has been shown to inhibit the production of reactive oxygen species (ROS) and to scavenge free radicals, thereby reducing oxidative stress and inflammation. Hesperetin has also been found to inhibit the activity of several enzymes involved in the progression of cancer and to induce apoptosis in cancer cells. Additionally, Hesperetin has been shown to modulate the activity of several signaling pathways involved in the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects:
Hesperetin has been found to possess several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, to inhibit the progression of cancer, and to protect against neurodegeneration. Hesperetin has also been found to reduce blood pressure, to improve lipid metabolism, and to enhance insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Hesperetin in lab experiments is its low toxicity and high bioavailability. Hesperetin is also readily available and relatively inexpensive. However, one of the limitations of using Hesperetin in lab experiments is its poor solubility in water, which may limit its bioavailability and make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the scientific research of Hesperetin. One potential direction is the investigation of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential direction is the investigation of its potential use in the prevention and treatment of cardiovascular diseases. Additionally, further research is needed to elucidate the mechanisms of action of Hesperetin and to identify potential targets for its therapeutic use.
Métodos De Síntesis
Hesperetin can be synthesized through several methods, including the acid-catalyzed cyclization of 2-(4-hydroxyphenyl) acetic acid, the oxidative coupling of 2-hydroxyacetophenone with ethyl acetoacetate, and the condensation of 4-methoxyphenylacetic acid with acetone. However, the most commonly used method for the synthesis of Hesperetin is the reduction of hesperidin, a flavanone glycoside found in citrus fruits, using a reducing agent such as sodium borohydride.
Propiedades
IUPAC Name |
4-ethyl-5-hydroxy-7-methyl-6-(pyrrolidin-1-ylmethyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-3-12-9-15(19)21-14-8-11(2)13(17(20)16(12)14)10-18-6-4-5-7-18/h8-9,20H,3-7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDDYTXIDUOUJBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C(=C(C(=C2)C)CN3CCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-5-hydroxy-7-methyl-6-(pyrrolidin-1-ylmethyl)chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-hydroxy-3-methyl-2-(1-piperidinylmethyl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5910368.png)



![3,5-dimethyl-1-[(2-phenylvinyl)sulfonyl]-1H-pyrazole](/img/structure/B5910404.png)

![3-hydroxy-4-(1-piperidinylmethyl)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B5910424.png)
![3-hydroxy-4-methyl-2-(1-pyrrolidinylmethyl)-6H-benzo[c]chromen-6-one](/img/structure/B5910432.png)
![2-acetyl-3-(4-fluorophenyl)-7-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5910440.png)
![3-{4-(2-furylmethyl)-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5910447.png)
![3-hydroxy-4-[(2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]-1-[2-(4-morpholinyl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5910459.png)
![7-hydroxy-6-methyl-8-(1-pyrrolidinylmethyl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5910466.png)
![3-hydroxy-4-methyl-2-(1-pyrrolidinylmethyl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5910472.png)